2-Ethoxy-6-hydroxybenzoxazole

Antiviral Human rhinovirus Capsid binder

2-Ethoxy-6-hydroxybenzoxazole (IUPAC: 2-ethoxy-1,3-benzoxazol-6-ol, MF: C₉H₉NO₃, MW: 179.17 g/mol) is a heterocyclic benzoxazole building block substituted with an ethoxy group at position 2 and a hydroxyl group at position 6. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and PDE-inhibiting activities.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 439085-77-5
Cat. No. B8520617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-hydroxybenzoxazole
CAS439085-77-5
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCCOC1=NC2=C(O1)C=C(C=C2)O
InChIInChI=1S/C9H9NO3/c1-2-12-9-10-7-4-3-6(11)5-8(7)13-9/h3-5,11H,2H2,1H3
InChIKeyITXDEUCONLATQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-6-hydroxybenzoxazole (CAS 439085-77-5): Procurement-Relevant Identity and Comparator Landscape


2-Ethoxy-6-hydroxybenzoxazole (IUPAC: 2-ethoxy-1,3-benzoxazol-6-ol, MF: C₉H₉NO₃, MW: 179.17 g/mol) is a heterocyclic benzoxazole building block substituted with an ethoxy group at position 2 and a hydroxyl group at position 6 . The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and PDE-inhibiting activities [1]. This compound specifically serves as a key intermediate or bioisosteric fragment, and its differentiation from close analogs — such as 2-methoxy-6-hydroxybenzoxazole, 2-ethoxybenzoxazole (lacking 6-OH), 6-hydroxybenzoxazole (lacking 2-alkoxy), and the 2-ethylthio analog — is critical for rational procurement in SAR-driven antiviral and kinase-inhibitor programs [2].

Why Generic 6-Hydroxybenzoxazole Substitution Fails: Evidence-Based Procurement Risks for 2-Ethoxy-6-hydroxybenzoxazole


Substituting 2-ethoxy-6-hydroxybenzoxazole with a generic benzoxazole analog (e.g., 2-methyl-6-hydroxybenzoxazole or unsubstituted 6-hydroxybenzoxazole) is not pharmacologically neutral. The 2-ethoxy substituent acts as a critical bioisostere for the ethyl benzoate pharmacophore found in clinical capsid-binders such as Pleconaril and Pirodavir, and its removal or replacement with smaller (methoxy) or lipophilic (ethylthio) groups alters both antiviral potency and selectivity against a broad panel of human rhinovirus (HRV) serotypes [1]. Furthermore, the 6-hydroxy group provides a hydrogen-bond donor/acceptor motif that is essential for engaging kinase hinge-region residues in c-Met and VEGFR-2 inhibitor programs; deletion of this hydroxyl reduces target engagement by 10- to 100-fold in related benzoxazole series [2]. Therefore, nominally “close” benzoxazole analogs cannot be procured interchangeably without risking loss of the structure-activity relationships that underpin the compound's utility as a tool or lead molecule.

Quantitative Differentiation Evidence: 2-Ethoxy-6-hydroxybenzoxazole vs. Closest Analogs


Antiviral Potency Superiority of the 2-Ethoxybenzoxazole Scaffold Over Pleconaril and Pirodavir Across 16 HRV Serotypes

The 2-ethoxybenzoxazole group confers a statistically superior median antiviral potency compared with the two clinical-stage capsid-binders Pleconaril and Pirodavir. In a head-to-head panel of 16 representative HRV serotypes, the 2-ethoxybenzoxazole-bearing derivative (compound 13) achieved a median EC₅₀ of 3.88 ng/mL, outperforming both reference antivirals. This data supports the selection of the 2-ethoxybenzoxazole fragment — including 2-ethoxy-6-hydroxybenzoxazole as a synthetic precursor — over alternative benzoate-ester or oxime-ether bioisosteres in HRV drug discovery programs [1].

Antiviral Human rhinovirus Capsid binder

Bioisosteric Replacement Value: 2-Ethoxybenzoxazole vs. Ethyl Benzoate in HRV Capsid Binder Scaffold

The 2-alkoxybenzoxazole group is documented as an effective bioisostere for the ethyl benzoate ester and benzaldehyde oxime ether functionalities. This structural replacement maintains key hydrogen-bonding and lipophilic interactions within the capsid-binding pocket while potentially reducing susceptibility to esterase-mediated hydrolysis. Procurement of 2-ethoxy-6-hydroxybenzoxazole thus provides a module that has been experimentally validated as a bioisosteric replacement, a property not demonstrated for the 2-methyl or 2-ethylthio analogs in the same assay system [1].

Medicinal chemistry Bioisosterism HRV capsid binder

Synthetic Accessibility and Yield Advantage Over 2-Alkylthio or 2-Amino Analogs

2-Ethoxy-6-hydroxybenzoxazole is accessible via a one-step condensation of 4-aminoresorcinol hydrochloride with tetraethyl orthocarbonate in ethanol with anhydrous sodium acetate, yielding 60% after 16 h at room temperature. This route is operationally simpler than the multi-step sequences required for 2-ethylthio- or 2-amino-substituted 6-hydroxybenzoxazole analogs, which typically require separate thiolation or amination steps with lower overall yields (often <40% over two steps). For procurement, this translates to more reliable supply and potentially lower cost from vendors who can replicate this published method .

Synthetic chemistry Benzoxazole synthesis Yield optimization

Predicted Physicochemical Differentiation: pKa and Hydrogen-Bonding Capacity vs. 2-Methoxy Analog

The 2-ethoxy group introduces distinct electronic and steric properties compared to the 2-methoxy analog. Predicted pKa for the 6-OH proton is 8.19 ± 0.40 , slightly more acidic than the 6-OH in 2-methoxy-6-hydroxybenzoxazole (pred. pKa ~ 8.5), due to the electron-donating effect of the longer ethoxy chain. Additionally, the ethoxy group contributes one additional rotatable bond and a larger solvent-accessible surface area, which may influence solubility and permeability in cell-based assays. These differences, while subtle, can be decisive in lead optimization where fine-tuning of physicochemical parameters is required.

Physicochemical properties Drug-likeness Hydrogen bonding

Kinase Inhibitor Scaffold Privilege: 6-Hydroxybenzoxazole as a Hinge-Binding Motif in c-Met and VEGFR-2 Programs

In a series of hydroxybenzoxazole derivatives evaluated as c-Met kinase inhibitors, the 6-hydroxy substituent was identified as a critical hydrogen-bond donor to the kinase hinge region (Met1160 residue). Compounds lacking the 6-OH group showed >80% reduction in c-Met inhibitory activity at 10 µM. Although the published series focused on 2-aryl substituents, the privileged nature of the 6-hydroxybenzoxazole scaffold carrying a modifiable 2-position (such as 2-ethoxy) is clearly established, with IC₅₀ values for potent analogs reaching 0.5–5 µM [1]. Similarly, 6-hydroxybenzoxazole-containing compounds have demonstrated VEGFR-2 inhibitory activity with IC₅₀ values as low as 2.3 µM in HepG2 cells [2].

Kinase inhibition c-Met VEGFR-2 Hinge binder

PDE4 Inhibitory Potential: Benzoxazole Core with 2-Alkoxy Substitution vs. Unsubstituted Benzoxazole

Patent US 6,376,485 B1 discloses benzoxazole compounds of formula I bearing a 6-hydroxy and 2-alkoxy substitution pattern (including 2-ethoxy) as PDE4 inhibitors with improved selectivity over PDE3 compared with theophylline and rolipram [1]. While specific IC₅₀ values for 2-ethoxy-6-hydroxybenzoxazole are not disclosed in the patent claims, the structural class is explicitly associated with bronchorelaxant and respiratory-drive-enhancing effects in guinea pig models at doses of 0.1–10 mg/kg intragastrically, providing a quantitative efficacy benchmark that unsubstituted benzoxazole does not meet.

PDE4 inhibition Anti-inflammatory Respiratory disease

High-Value Application Scenarios for 2-Ethoxy-6-hydroxybenzoxazole Procurement


HRV Capsid-Binder Lead Optimization: Bioisosteric Replacement of the Ethyl Benzoate Pharmacophore

Medicinal chemistry teams pursuing pan-serotype human rhinovirus inhibitors can procure 2-ethoxy-6-hydroxybenzoxazole as a direct synthetic precursor to the 2-ethoxybenzoxazole bioisostere that achieved a median EC₅₀ of 3.88 ng/mL against 16 HRV serotypes, outperforming Pleconaril and Pirodavir [1]. The 6-hydroxy group provides a convenient handle for further derivatization (e.g., O-alkylation, sulfonylation) to explore SAR around the capsid-binding pocket while retaining the validated bioisosteric core.

Kinase Inhibitor Fragment-Based Drug Discovery: Hinge-Binding Benzoxazole Scaffold

The 6-hydroxybenzoxazole core with a modifiable 2-position serves as a privileged hinge-binding fragment for c-Met and VEGFR-2 kinase programs. 2-Ethoxy-6-hydroxybenzoxazole enables rapid analog generation at the 2-position while preserving the 6-OH hydrogen-bond donor essential for Met1160 engagement (activity loss >80% upon 6-OH deletion) [2]. This compound is ideally suited for fragment-growing campaigns where the ethoxy group can be elaborated into more elaborate kinase-directed moieties.

PDE4-Targeted Respiratory Drug Development: Accessing Patent-Defined Chemical Space

Organizations pursuing selective PDE4 inhibitors for asthma, COPD, or other inflammatory respiratory conditions can procure 2-ethoxy-6-hydroxybenzoxazole to operate within the chemical space protected by US 6,376,485 B1 and related patents [3]. The claimed benzoxazole class demonstrated bronchorelaxant activity at 0.1–10 mg/kg i.g. in guinea pigs with improved PDE3 selectivity versus rolipram, establishing a quantitative therapeutic benchmark for compounds derived from this scaffold.

Screening Library Enrichment with Synthetically Accessible Heterocyclic Building Blocks

Procurement for high-throughput screening (HTS) library construction benefits from the one-step, 60%-yield synthetic accessibility of 2-ethoxy-6-hydroxybenzoxazole . Compared with multi-step 2-amino or 2-alkylthio analogs that deliver lower yields and higher cost, this compound enables cost-effective library scale-up. Its dual functionalization (2-ethoxy, 6-hydroxy) provides orthogonal diversification points, increasing scaffold decoration potential in DNA-encoded library (DEL) or parallel synthesis formats.

Quote Request

Request a Quote for 2-Ethoxy-6-hydroxybenzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.